1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride
Overview
Description
1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C11H14N2O·HCl. It is a derivative of pyrrolidinone, featuring an aminomethyl group attached to a phenyl ring, which is further connected to a pyrrolidinone moiety.
Preparation Methods
The synthesis of 1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(aminomethyl)benzylamine and pyrrolidin-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride involves its interaction with molecular targets within biological systems. The aminomethyl group and the pyrrolidinone moiety play crucial roles in binding to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
Pyrrolidinone: A derivative of pyrrolidine with a carbonyl group, used in the synthesis of various pharmaceuticals.
Aminomethylbenzylamine: A precursor in the synthesis of the target compound, used in organic synthesis.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the aminomethyl group and the pyrrolidinone moiety, leading to distinct chemical and biological activities.
Properties
IUPAC Name |
1-[3-(aminomethyl)phenyl]pyrrolidin-2-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-8-9-3-1-4-10(7-9)13-6-2-5-11(13)14;/h1,3-4,7H,2,5-6,8,12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTMPHAGWUWPIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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